5-Fluoro-2-(pyrrolidin-2-yl)pyridine
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Overview
Description
5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a pyrrolidine ring attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloro-5-fluoropyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction, where pyrrolidine acts as a nucleophile and displaces the chlorine atom in 2-chloro-5-fluoropyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the pyrrolidine ring.
5-Fluoro-2-(pyrrolidin-1-yl)pyridine: A structural isomer with the pyrrolidine ring attached at a different position.
2-Chloro-5-fluoropyrimidine: Another fluorinated heterocycle with different chemical properties and applications.
Uniqueness
5-Fluoro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1211584-26-7 |
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Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-fluoro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |
InChI Key |
HMSQFFINRZJSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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